molecular formula C13H10F2O B1266172 4,4'-Difluorobenzhydrol CAS No. 365-24-2

4,4'-Difluorobenzhydrol

Cat. No. B1266172
CAS RN: 365-24-2
M. Wt: 220.21 g/mol
InChI Key: WCTZPQWLFWZYJE-UHFFFAOYSA-N
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Patent
US07601734B2

Procedure details

4-Fluorobromobenzene (19.26 g) in tetrahydrofuran (280 ml) was cooled to −78° C. and n-butyllithium (2.66 M n-hexane solution; 42 ml) was added thereto dropwise over 10 minutes or more while agitating. The reaction mixture was agitated for 1 hour while keeping the temperature. Then, 4-fluorobenzaldehyde (12.42 g) was added thereto dropwise over 10 minutes or more while agitating. The reaction mixture was agitated for 2 hours while keeping the temperature. Subsequently, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was then brought to room temperature. The tetrahydrofuran was removed under reduced pressure, and the resultant residue was extracted with ethyl acetate. The organic layer washed with brine, dried with sodium sulfate, and concentrated under reduced pressure. The resultant residue was purified by silica gel column chromatography to thereby obtain the subject compound (8.28 g).
Quantity
19.26 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
12.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][CH:3]=1.C([Li])CCC.[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1.[Cl-].[NH4+]>O1CCCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:19]([C:18]2[CH:21]=[CH:22][C:15]([F:14])=[CH:16][CH:17]=2)[OH:20])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
19.26 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
280 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
12.42 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
dropwise over 10 minutes or more while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was agitated for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
dropwise over 10 minutes or more while agitating
STIRRING
Type
STIRRING
Details
The reaction mixture was agitated for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was then brought to room temperature
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resultant residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.28 g
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.